molecular formula C20H23ClN2O2S B10878956 2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

Cat. No.: B10878956
M. Wt: 390.9 g/mol
InChI Key: FICGCDWTHKPIRI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenoxy group, a piperazine ring, and a methylsulfanylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone. The final step involves the reaction of this intermediate with 4-(methylsulfanyl)benzyl chloride under appropriate conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone is unique due to the presence of the methylsulfanylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23ClN2O2S/c1-26-19-8-2-16(3-9-19)14-22-10-12-23(13-11-22)20(24)15-25-18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3

InChI Key

FICGCDWTHKPIRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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